molecular formula C7H6ClF2N B1404718 2-Chloro-5-(difluoromethyl)-3-methylpyridine CAS No. 1386986-17-9

2-Chloro-5-(difluoromethyl)-3-methylpyridine

Cat. No.: B1404718
CAS No.: 1386986-17-9
M. Wt: 177.58 g/mol
InChI Key: DRMQKYXFWZBFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(difluoromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H6ClF2N It is a pyridine derivative, characterized by the presence of a chloro group at the 2-position, a difluoromethyl group at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-3-methylpyridine typically involves the difluoromethylation of a suitable pyridine precursor. One common method is the reaction of 2-chloro-3-methylpyridine with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of difluorocarbene reagents has also been explored for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chloro group can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)-3-methylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQKYXFWZBFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(difluoromethyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(difluoromethyl)-3-methylpyridine
Reactant of Route 3
2-Chloro-5-(difluoromethyl)-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(difluoromethyl)-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(difluoromethyl)-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(difluoromethyl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.